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Compound of Interest

Compound Name: 4-(Morpholinomethyl)benzoic acid

Cat. No.: B107514

In the landscape of drug development and materials science, the precise molecular structure of
a compound is its fundamental identity. It dictates function, reactivity, and safety. For a
molecule like 4-(Morpholinomethyl)benzoic acid, which incorporates a pharmacologically
relevant morpholine moiety and a versatile benzoic acid group, absolute certainty in its
structure is not merely an academic exercise; it is a prerequisite for advancing any research or
development program.[1] This guide eschews a simple checklist of analytical methods. Instead,
it presents a holistic and logical workflow, grounded in first principles, to achieve irrefutable
structural elucidation. We will explore not just what to do, but why each step is taken, creating a
self-validating cascade of evidence.

The Target Molecule: An Overview

Before embarking on the analysis, we must define our target. 4-(Morpholinomethyl)benzoic
acid is expected to have the following structure:

e Molecular Formula: C12H15sNOs3[2]
e Molecular Weight: 221.25 g/mol [2]
o Key Structural Features:

o A para-substituted benzene ring.

o A carboxylic acid group (-COOH) attached to the ring.
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o A morpholine ring.

o A methylene bridge (-CHz-) connecting the nitrogen of the morpholine ring to the benzene
ring.

Our analytical strategy is designed to confirm the presence and, critically, the precise
connectivity of these features.

The Elucidation Strategy: An Orthogonal Approach

A robust structural confirmation relies on an orthogonal approach, where multiple, independent
analytical techniques converge on a single, consistent conclusion. Our strategy begins with
foundational mass and functional group analysis, proceeds to detailed connectivity mapping,
and culminates in the definitive determination of the three-dimensional structure.
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Caption: A multi-phase workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Weight
and Formula
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Expertise & Experience: We begin with Mass Spectrometry (MS) as it provides the most direct
confirmation of the compound's molecular weight and, with high-resolution instruments, its
elemental composition. This is the first gate in validating the identity of the synthesized
material. Electrospray lonization (ESI) is the preferred technique for this molecule due to the
presence of ionizable acidic (carboxylic acid) and basic (morpholine nitrogen) sites, which
readily accept or lose a proton.

Experimental Protocol: High-Resolution ESI-MS

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

 Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

« lonization Mode: Acquire spectra in positive ion mode to detect the protonated molecule,
[M+H]*.

» Data Acquisition: Infuse the sample directly or via LC inlet and acquire the full scan mass
spectrum over a range of m/z 100-500.

e Analysis: Determine the accurate mass of the most abundant ion and use the instrument's
software to predict the elemental formula.[3]

Data Presentation: Expected Mass Spectral Data
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lon Species

Formula

Calculated m/z

Observed miz
(Hypothetical)

Interpretation

[M+H]*

C12H1eNO3™*

222.1125

222.1128

Molecular ion;
confirms the
molecular

weight.

[M-H20+H]*

C12H14NO2™*

204.1019

204.1022

Loss of water
from the

carboxylic acid.

[M-COOH-+H]*

C11Hi1sNO™*

178.1226

178.1229

Loss of the
carboxyl group, a
common
fragmentation for

benzoic acids.[4]

[CsHsO2]*

CsHsO2"

136.0524

136.0521

Fragment
corresponding to
the benzoic acid
moiety after
benzylic

cleavage.

[CsH10NOJ*

CsHioNO*

100.0757

100.0760

Fragment
corresponding to
the
morpholinomethy
| cation after
benzylic

cleavage.

Trustworthiness: The observation of the molecular ion at the calculated high-resolution mass

provides strong evidence for the elemental formula C12H1sNOs. The fragmentation pattern

further supports the proposed structure by showing logical losses of key functional groups.[5]
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Infrared Spectroscopy: A Fingerprint of
Functionality

Expertise & Experience: While MS confirms the mass, Infrared (IR) Spectroscopy provides
direct, non-destructive evidence of the functional groups present.[6] For 4-
(Morpholinomethyl)benzoic acid, we expect to see characteristic vibrations for the carboxylic
acid, the aromatic ring, and the morpholine ether and amine functionalities. Attenuated Total
Reflectance (ATR) is an efficient method that requires minimal sample preparation.

Experimental Protocol: ATR-FTIR

o Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal
(e.g., diamond or zinc selenide).

o Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

o Sample Spectrum: Apply pressure to ensure good contact between the sample and the
crystal and collect the sample spectrum. The instrument software automatically generates
the final transmittance or absorbance spectrum.[6]

o Data Acquisition: Scan the mid-IR range (4000-400 cm™1).

ion: CI - | : I

Wavenumber . . . .

Intensity Vibration Functional Group
(cm™)
2500-3300 Broad O-H stretch Carboxylic Acid
~1700 Strong C=0 stretch Carboxylic Acid
3000-3100 Medium C-H stretch Aromatic Ring
1600, 1475 Medium-Weak C=C stretch Aromatic Ring
~1115 Strong C-O-C stretch Morpholine Ether

. Aliphatic (Methylene &

~2850, ~2950 Medium C-H stretch

Morpholine)
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Trustworthiness: The simultaneous presence of a strong carbonyl (C=0) peak around 1700
cm~! and a very broad hydroxyl (O-H) band confirms the carboxylic acid group.[7] The strong
C-O-C ether stretch is characteristic of the morpholine ring. This spectral "fingerprint" validates
the presence of the key functional components of the molecule.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone
of structure elucidation for organic molecules. It provides detailed information about the
chemical environment, quantity, and, most importantly, the connectivity of atoms. A full suite of
1D (*H, 13C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous
assignment.

Experimental Protocol: NMR Analysis

o Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(e.g., DMSO-ds or CDCI3). DMSO-ds is often a good choice as it will solubilize the molecule
and allow for the observation of the acidic proton.

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion.

o Data Acquisition: Acquire standard H, 3C{tH}, COSY, HSQC, and HMBC spectra.

Data Interpretation: *H and **C NMR

The following tables summarize the expected chemical shifts. Actual values may vary slightly
depending on the solvent and concentration.[8]

Table: Expected *H NMR Data (400 MHz, DMSO-ds)
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Chemical
Label Protons Integration Shift (6 Multiplicity Rationale
ppm)
Acidic proton,
a -COOH 1H ~12.9 Broad singlet  exchangeabl
e.[9]
Protons ortho
b Ar-H 2H ~7.9 Doublet to -COOH,
deshielded.
Protons ortho
C Ar-H 2H ~7.4 Doublet to -CH2-, less
deshielded.
) Benzylic
d -CHa2- 2H ~3.6 Singlet
protons.
Morpholine
Triplet protons
e -CH2-N- 4H ~2.4 .
(broad) adjacent to
Nitrogen.
Morpholine
Triplet protons
f -CH2-O- 4H ~3.5 _
(broad) adjacent to
Oxygen.

Table: Expected 13C NMR Data (100 MHz, DMSO-de)
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Carbon Chemical Shift (6 ppm) Rationale
-COOH ~167 Carboxylic acid carbonyl.
] Quaternary carbon attached to
Ar-C (ipso-COOH) ~130
-COOH.
] Quaternary carbon attached to
Ar-C (ipso-CHz) ~144
-CHz-.
Ar-CH (ortho to COOH) ~129 Aromatic CH.
Ar-CH (ortho to CHz2) ~128 Aromatic CH.
-CHz- (benzylic) ~62 Benzylic carbon.
] Morpholine carbons adjacent
-CHz-N- (morpholine) ~53 )
to Nitrogen.
_ Morpholine carbons adjacent
-CHz2-O- (morpholine) ~66

to Oxygen.

Data Interpretation: 2D NMR for Connectivity

While 1D NMR suggests the presence of the different fragments, 2D NMR proves their

connection.
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Caption: Key 2D NMR correlations confirming the molecular framework.

e COSY (Correlation Spectroscopy): Would show a correlation between the aromatic protons
H(b) and H(c), and between the morpholine protons H(e) and H(f), confirming the spin
systems within the rings.

o HSQC (Heteronuclear Single Quantum Coherence): Would connect each proton directly to
the carbon it is attached to (e.g., H(d) to the benzylic carbon at ~62 ppm).

o HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for linking
the fragments. Key correlations would be:

o From the benzylic protons H(d) to the aromatic carbons C(c) and the ipso-carbon C(ipso-
CH2).

o From the benzylic protons H(d) to the morpholine carbons C(e).
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o From the aromatic protons H(b) to the carboxyl carbon C(a).

Trustworthiness: The combination of these NMR experiments provides an unambiguous,
interlocking map of the molecule's covalent framework, leaving no doubt about the connectivity
of the benzoic acid, methylene bridge, and morpholine ring.

X-ray Crystallography: The Gold Standard

Expertise & Experience: For the ultimate, definitive proof of structure, single-crystal X-ray
crystallography is unparalleled. It provides a three-dimensional model of the molecule,
confirming not only connectivity but also bond lengths, bond angles, and stereochemistry (if
applicable).[10] Obtaining a suitable crystal is often the rate-limiting step, but the resulting data
is conclusive.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

o Crystallization: Grow single crystals of the compound suitable for diffraction. This is often
achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

o Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray
diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

 Structure Solution and Refinement: Process the diffraction data to determine the unit cell and
space group. Solve the phase problem to generate an initial electron density map and build a
molecular model. Refine this model against the experimental data to obtain the final
structure.[11]

Data Interpretation: The output is a refined crystallographic information file (CIF) containing the
precise atomic coordinates of every atom in the molecule. This allows for the visualization of
the 3D structure and the measurement of all geometric parameters. This method would
definitively confirm the para substitution pattern on the benzene ring and the chair conformation
of the morpholine ring.

Conclusion: A Synthesis of Evidence

The structural elucidation of 4-(Morpholinomethyl)benzoic acid is achieved not by a single
measurement, but by the logical synthesis of data from a suite of orthogonal analytical
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techniques. High-resolution mass spectrometry confirms the elemental formula. Infrared
spectroscopy identifies the essential functional groups. A comprehensive set of 1D and 2D
NMR experiments meticulously maps the atomic connectivity. Finally, X-ray crystallography
provides the ultimate, unambiguous three-dimensional structure. This rigorous, multi-faceted
approach ensures the highest level of scientific integrity and provides the trustworthy data
required for progression in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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